molecular formula C17H16ClN3O2 B5978185 5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(3,5-DIMETHYLPHENYL)-2-FURAMIDE

5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(3,5-DIMETHYLPHENYL)-2-FURAMIDE

Cat. No.: B5978185
M. Wt: 329.8 g/mol
InChI Key: ALCATROHDFSXBI-UHFFFAOYSA-N
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Description

5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-N~2~-(3,5-dimethylphenyl)-2-furamide is a complex organic compound that features a pyrazole ring substituted with a chloromethyl group and a furan ring substituted with a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N~2~-(3,5-dimethylphenyl)-2-furamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the chloromethyl group. The furan ring is then synthesized separately and coupled with the pyrazole derivative under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-N~2~-(3,5-dimethylphenyl)-2-furamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The chloromethyl group can be substituted with other nucleophiles to create different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazole-furan compounds.

Scientific Research Applications

5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-N~2~-(3,5-dimethylphenyl)-2-furamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or as a ligand in binding studies.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N~2~-(3,5-dimethylphenyl)-2-furamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2’-Chloro-5’-sulfophenyl)-3-methyl-5-pyrazolone
  • [4-(9H-fluoren-9-yl)piperazino][1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]methanone
  • 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester

Uniqueness

5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-N~2~-(3,5-dimethylphenyl)-2-furamide is unique due to its specific substitution pattern and the combination of the pyrazole and furan rings. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

5-[(4-chloropyrazol-1-yl)methyl]-N-(3,5-dimethylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c1-11-5-12(2)7-14(6-11)20-17(22)16-4-3-15(23-16)10-21-9-13(18)8-19-21/h3-9H,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCATROHDFSXBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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